
6-Bromo-1-benzothiophene-2-carboxylic acid
Overview
Description
6-Bromo-1-benzothiophene-2-carboxylic acid (CAS: 19075-58-2) is a heterocyclic aromatic compound featuring a benzothiophene core substituted with a bromine atom at position 6 and a carboxylic acid group at position 2. Its molecular formula is C₉H₅BrO₂S, with a molecular weight of 273.11 g/mol . This compound is a key intermediate in pharmaceutical synthesis, particularly in the development of neuroactive agents targeting learning and memory impairments . Its structural uniqueness arises from the sulfur atom in the thiophene ring, which distinguishes it from oxygen-containing analogs like chromone derivatives.
Mechanism of Action
Target of Action
It is known that benzofuran compounds, which are structurally similar, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Benzofuran derivatives have been reported to exhibit significant cell growth inhibitory effects . They interact with their targets, leading to changes that inhibit the growth of various types of cancer cells .
Biochemical Pathways
Benzofuran derivatives are known to impact a broad range of biochemical pathways due to their diverse pharmacological activities .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant . It is also known to be a CYP1A2 inhibitor .
Result of Action
Benzofuran derivatives have been reported to have significant cell growth inhibitory effects . They have been found to inhibit the growth of various types of cancer cells .
Action Environment
It is known that the compound’s lipophilicity and water solubility can impact its bioavailability and efficacy .
Biochemical Analysis
Biochemical Properties
The nature of these interactions often depends on the specific structure of the benzofuran compound and the biomolecules it interacts with .
Cellular Effects
For instance, some benzofuran compounds have demonstrated anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These effects can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzofuran compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Biological Activity
6-Bromo-1-benzothiophene-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by recent research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a bromine atom and a carboxylic acid functional group attached to a benzothiophene core. Its molecular formula is , with a molecular weight of approximately 272.12 g/mol. The unique structural features contribute to its reactivity and biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in critical biochemical pathways, particularly those associated with inflammation and cancer progression. For example, it modulates the activity of kinases and G-protein coupled receptors, which are pivotal in various cellular signaling pathways .
- Antiviral and Antifungal Activities : Studies indicate that related compounds exhibit antiviral and antifungal properties, suggesting that this compound may share similar effects .
- Anti-inflammatory Effects : The compound has demonstrated significant anti-inflammatory properties, contributing to its potential use in treating inflammatory diseases .
Biological Activity Overview
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological characterization of this compound and its derivatives:
- In Vitro Studies : A study evaluated the cytotoxic effects of the compound on various cancer cell lines, revealing significant cell growth inhibition at low micromolar concentrations (IC50 values ranging from 0.14 µM to 0.84 µM) against different histone deacetylase (HDAC) subtypes .
- Molecular Docking Analysis : Molecular docking studies have shown that this compound binds effectively to target proteins involved in cancer progression, indicating its potential as a lead compound for drug development .
- Pharmacokinetics : The compound exhibits favorable pharmacokinetic properties, including high gastrointestinal absorption and blood-brain barrier permeability, which enhance its therapeutic potential .
Scientific Research Applications
Pharmaceutical Development
6-Bromo-1-benzothiophene-2-carboxylic acid serves as a crucial intermediate in the synthesis of several pharmaceuticals. Its derivatives are being explored for their potential in treating various conditions:
- Anti-inflammatory and Anti-cancer Properties : The compound has been investigated for its role in developing drugs targeting inflammation and cancer. Studies indicate that it can enhance therapeutic efficacy by acting on specific biological pathways related to these diseases .
Case Study: Anti-cancer Activity
A study demonstrated that derivatives of benzothiophene compounds, including this compound, showed promising results against leukemia cells, highlighting their potential as anti-cancer agents .
Material Science
In material science, this compound contributes to the development of specialized polymers and materials. Its unique chemical properties allow it to be utilized in:
- Electronics : The compound is used in creating conductive materials that can enhance electronic device performance.
- Coatings : Its application in coatings improves durability and resistance to environmental factors .
Organic Synthesis
The compound is widely employed in organic synthesis processes, facilitating the formation of complex molecular structures essential for various chemical reactions:
- Substitution Reactions : The bromine atom can be substituted with other functional groups, allowing for diverse chemical transformations.
- Coupling Reactions : It participates in coupling reactions such as Suzuki or Heck coupling to yield more complex molecules.
Table 1: Common Reactions Involving this compound
Reaction Type | Description | Common Reagents |
---|---|---|
Nucleophilic Substitution | Substitution of bromine with nucleophiles | Sodium methoxide, potassium tert-butoxide |
Oxidation | Formation of sulfoxides or sulfones | Hydrogen peroxide, m-chloroperbenzoic acid |
Reduction | Formation of thiols or thioethers | Lithium aluminum hydride, sodium borohydride |
Biological Research
The compound has garnered interest for its biological activities:
- Neuroprotection : Research indicates potential neuroprotective effects against neurotoxicity.
- Antimicrobial Properties : Investigations into its antimicrobial effects suggest possible applications in treating infections.
Case Study: Neuroprotection Against Aβ42 Toxicity
A study highlighted that derivatives of this compound exhibited neuroprotective properties against amyloid-beta toxicity, which is significant in Alzheimer's disease research.
Environmental Applications
Emerging studies suggest that this compound may have applications in environmental remediation:
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for preparing 6-bromo-1-benzothiophene-2-carboxylic acid?
- Methodology : Halogenation of the benzothiophene core is a key step. For brominated analogs, direct bromination using Br₂ or NBS (N-bromosuccinimide) under controlled conditions (e.g., in acetic acid at 0–5°C) is typical . Subsequent oxidation of methyl ester precursors (e.g., methyl 6-bromo-1-benzothiophene-2-carboxylate) via hydrolysis with NaOH or LiOH yields the carboxylic acid .
- Validation : Confirm regioselectivity using HPLC (≥95% purity thresholds, as in ) and NMR to verify bromine positioning at the 6th carbon .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Analytical Workflow :
- Purity : HPLC with UV detection (λ = 254 nm), referencing retention times of known brominated thiophene derivatives (e.g., 4-Bromo-2-thiophenecarboxylic acid, ).
- Structural Confirmation : High-resolution mass spectrometry (HRMS) for molecular weight verification (expected ~257.10 g/mol for C₉H₅BrO₂S) and FT-IR to confirm carboxylic acid (-COOH) and C-Br stretches .
Q. What storage conditions ensure compound stability?
- Guidelines : Store at 0–6°C in amber vials to prevent photodegradation, as brominated aromatics are often light-sensitive. Desiccate to avoid hydrolysis of the carboxylic acid group .
Advanced Research Questions
Q. How can cross-coupling reactions (e.g., Suzuki-Miyaura) be optimized using this compound as a substrate?
- Experimental Design :
- Catalyst Screening : Test Pd(PPh₃)₄ vs. PdCl₂(dppf) with arylboronic acids (e.g., 4-Bromo-2-fluorophenylboronic acid, ) in THF/water (3:1) at 80°C.
- Yields : Monitor via LC-MS; typical yields for bromobenzothiophenes range from 60–85% .
Q. What strategies resolve discrepancies in reported melting points for brominated benzothiophenes?
- Troubleshooting :
- Recrystallization : Use ethanol/water mixtures to obtain pure crystals, as impurities (e.g., residual solvents) depress melting points .
- DSC Analysis : Compare differential scanning calorimetry data with literature (e.g., 5-Bromo-1-benzothiophene-2-carboxylic acid melts at ~155–156°C, ).
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitutions?
- Methodology :
- DFT Calculations : Use Gaussian09 with B3LYP/6-31G* to map electrostatic potential surfaces, identifying electron-deficient sites (e.g., C-6 bromine as a leaving group).
- Validation : Correlate with experimental kinetics in SNAr reactions (e.g., displacement with amines in DMF at 120°C) .
Q. What biological assays are suitable for evaluating its pharmacological potential?
- Screening Framework :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Differences
The compound is often compared to analogs with variations in the heterocyclic core, substituents, or functional groups:
- Core Heterocycle : The sulfur atom in benzothiophene reduces electronegativity compared to oxygen in chromone, altering electronic distribution and reactivity. This affects acidity (pKa) and binding interactions in biological systems .
- Methyl groups enhance lipophilicity but reduce polarity .
Physicochemical Properties
- Solubility : The sulfur atom in benzothiophene derivatives reduces water solubility compared to chromones. Bromine further decreases solubility but enhances stability.
- Thermal Stability : Benzothiophene derivatives exhibit higher thermal stability due to sulfur’s larger atomic radius and stronger C–S bonds .
Properties
IUPAC Name |
6-bromo-1-benzothiophene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrO2S/c10-6-2-1-5-3-8(9(11)12)13-7(5)4-6/h1-4H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKBBSFOOIOHLPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)SC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00544015 | |
Record name | 6-Bromo-1-benzothiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00544015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19075-58-2 | |
Record name | 6-Bromobenzo[b]thiophene-2-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19075-58-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-1-benzothiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00544015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzo[b]thiophene-2-carboxylic acid, 6-bromo | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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